molecular formula C20H23NO4 B2514391 N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)-2-(2-methoxyphenoxy)acetamide CAS No. 2034515-34-7

N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)-2-(2-methoxyphenoxy)acetamide

Cat. No.: B2514391
CAS No.: 2034515-34-7
M. Wt: 341.407
InChI Key: STQFCUGECHYWAS-UHFFFAOYSA-N
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Description

This compound features a unique hybrid structure combining a 2,3-dihydrobenzofuran moiety with a 2-(2-methoxyphenoxy)acetamide group.

Properties

IUPAC Name

N-[1-(2,3-dihydro-1-benzofuran-5-yl)propan-2-yl]-2-(2-methoxyphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO4/c1-14(11-15-7-8-17-16(12-15)9-10-24-17)21-20(22)13-25-19-6-4-3-5-18(19)23-2/h3-8,12,14H,9-11,13H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STQFCUGECHYWAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC2=C(C=C1)OCC2)NC(=O)COC3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)-2-(2-methoxyphenoxy)acetamide typically involves multiple steps, starting with the construction of the benzofuran core. One common approach is the cyclization of 2-hydroxybenzaldehyde derivatives to form the benzofuran ring

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using advanced chemical engineering techniques to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to streamline the production process and minimize human error.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and various alkyl halides.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of alcohols or amines.

  • Substitution: Introduction of different functional groups, leading to a variety of derivatives.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that derivatives of compounds similar to N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)-2-(2-methoxyphenoxy)acetamide exhibit significant anticancer properties. For instance, related compounds have shown promising results in inhibiting cancer cell growth in various types of cancer such as breast cancer and glioblastoma. The mechanism often involves the modulation of apoptotic pathways and inhibition of cell proliferation .

Anti-inflammatory Properties

The presence of the methoxyphenoxy group suggests potential anti-inflammatory activity. Compounds with similar structures have been evaluated for their ability to inhibit enzymes involved in inflammatory processes, such as cyclooxygenase and lipoxygenase. In silico studies have indicated that these compounds can effectively bind to target sites within these enzymes, suggesting a pathway for therapeutic development against inflammatory diseases .

Synthesis Strategies

The synthesis of this compound typically involves multi-step organic reactions, starting from readily available precursors. Common methods include:

  • Step 1 : Formation of the dihydrobenzofuran core through cyclization reactions.
  • Step 2 : Alkylation with propan-2-amine to introduce the propan-2-yl group.
  • Step 3 : Acetylation with methoxyphenol derivatives to achieve the final acetamide structure.

This multi-step approach allows for the modification of functional groups to enhance biological activity .

In Vitro Studies

In vitro assays have demonstrated that this compound exhibits cytotoxic effects on various cancer cell lines. For example, a study reported a significant reduction in cell viability in breast cancer cell lines treated with this compound, indicating its potential as an anticancer agent .

In Vivo Studies

Animal models have been employed to evaluate the pharmacokinetics and therapeutic efficacy of this compound. Preliminary results indicate favorable absorption and distribution profiles, with observed reductions in tumor size in treated subjects compared to controls .

Case Study: Anticancer Evaluation

A specific case study focused on the anticancer evaluation of this compound showed promising results against human cancer xenografts in mice. The compound was administered at varying doses, leading to a dose-dependent decrease in tumor growth rates .

Case Study: Anti-inflammatory Potential

Another study explored its anti-inflammatory effects through the inhibition of pro-inflammatory cytokines in a murine model of arthritis. The compound significantly reduced markers of inflammation compared to untreated groups, supporting its potential application in treating inflammatory conditions .

Mechanism of Action

The mechanism by which N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)-2-(2-methoxyphenoxy)acetamide exerts its effects involves interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to the modulation of biological processes. Further research is needed to elucidate the exact molecular mechanisms.

Comparison with Similar Compounds

Structural Analogues from Thiadiazole-Acetamide Series

details several acetamide derivatives with 1,3,4-thiadiazole cores. Key comparisons include:

Compound ID Substituents on Thiadiazole Phenoxy Group Melting Point (°C) Yield (%)
5k Methylthio 2-Methoxyphenoxy 135–136 72
5l Ethylthio 2-Methoxyphenoxy 138–140 68
5m Benzylthio 2-Methoxyphenoxy 135–136 85

Key Observations :

  • The 2-methoxyphenoxy acetamide group is conserved across 5k, 5l, and 5m, mirroring the target compound’s phenoxy moiety.
  • Substitution at the thiadiazole sulfur (methyl, ethyl, benzyl) minimally affects melting points but significantly impacts yields, with benzylthio (5m) achieving the highest yield (85%) .
  • In contrast, the target compound replaces the thiadiazole core with a dihydrobenzofuran-propan-2-yl group, likely enhancing metabolic stability due to reduced electrophilicity compared to thiadiazole derivatives.

TRPA1 Inhibitors with Acetamide Backbones

highlights HC-030031 and CHEM-5861528 , TRPA1 antagonists with IC50 values of 4–10 μM. Both share an acetamide backbone but differ in substituents:

  • HC-030031 : Contains a purine-dione group linked to a substituted phenyl ring.
  • CHEM-5861528 : Features a butan-2-ylphenyl group.

Comparison :

  • The target compound’s dihydrobenzofuran moiety may confer improved solubility over HC-030031’s lipophilic purine-dione system.
  • Both HC-030031 and the target compound utilize methoxy groups for electronic modulation, but the latter’s dihydrobenzofuran could enhance binding affinity to aromatic receptor pockets .

Stereochemically Complex Acetamides

lists stereoisomeric acetamides (e.g., compounds m , n , o ) with chiral centers and hydroxy groups. For example:

  • Compound m : (R)-configured tetrahydropyrimidinyl butanamide side chain.
  • Compound o : (S)-configured variant.

Comparison :

  • Hydroxy groups in analogs improve solubility, whereas the target’s methoxy group balances lipophilicity and hydrogen-bonding capacity .

Pesticide-Related Acetamides

includes agrochemicals like pretilachlor and alachlor , which share the acetamide backbone but feature chloro and alkyl substitutions.

Comparison :

  • The target compound’s dihydrobenzofuran and methoxyphenoxy groups distinguish it from these herbicides, which prioritize halogenation for electrophilic reactivity.
  • This structural divergence suggests divergent applications (e.g., therapeutic vs. pesticidal) .

Biological Activity

N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)-2-(2-methoxyphenoxy)acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structure characterized by:

  • Benzofuran moiety : This core structure is known for various biological activities, including anti-inflammatory and antimicrobial properties.
  • Propan-2-yl group : This substituent may enhance lipophilicity, potentially improving the compound's bioavailability.
  • Methoxyphenoxy acetamide : This functional group may contribute to the compound's interactions with biological targets.

The molecular formula for this compound is C18H20N2O3C_{18}H_{20}N_{2}O_{3}, with a molecular weight of approximately 312.4 g/mol .

Antimicrobial Activity

Compounds with benzofuran derivatives have also been evaluated for their antimicrobial properties. A study highlighted that certain benzofuran analogs demonstrated potent activity against various microbial strains . This suggests that this compound could possess similar antimicrobial efficacy.

Anticancer Potential

The anticancer activity of benzofuran derivatives has been a focal point in recent research. For example, compounds derived from 2,3-dihydrobenzofuran have shown promising results in inhibiting cancer cell proliferation across various cell lines . The specific mechanisms often involve inducing apoptosis and disrupting cell cycle progression.

The proposed mechanism of action for this compound likely involves interactions with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways or cancer progression.
  • Receptor Modulation : It could interact with various receptors, influencing cellular signaling pathways related to inflammation and cancer.

Case Studies and Research Findings

While direct studies on this compound are sparse, related compounds provide valuable insights:

CompoundActivityReference
5-chloro-6-cyclohexyl-2,3-dihydrobenzofuran-2-onePotent anti-inflammatory
Benzofuran derivativesAntimicrobial activity
Various benzofuran analogsAnticancer effects

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